molecular formula C7H14N4S B13101300 2-Hydrazinyl-5-(pentan-3-yl)-1,3,4-thiadiazole

2-Hydrazinyl-5-(pentan-3-yl)-1,3,4-thiadiazole

Cat. No.: B13101300
M. Wt: 186.28 g/mol
InChI Key: PBQXPOTYNNBAOK-UHFFFAOYSA-N
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Description

2-Hydrazinyl-5-(pentan-3-yl)-1,3,4-thiadiazole is an organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a hydrazinyl group at the second position and a pentan-3-yl group at the fifth position of the thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-5-(pentan-3-yl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiosemicarbazide with an appropriate alkylating agent, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-5-(pentan-3-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The thiadiazole ring can be reduced under specific conditions to yield dihydrothiadiazole derivatives.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or alkyl halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydrazinyl-5-(pentan-3-yl)-1,3,4-thiadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and dyes.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-5-(pentan-3-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The thiadiazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazinyl-1,3,4-thiadiazole: Lacks the pentan-3-yl group, leading to different chemical and biological properties.

    5-(Pentan-3-yl)-1,3,4-thiadiazole:

Uniqueness

2-Hydrazinyl-5-(pentan-3-yl)-1,3,4-thiadiazole is unique due to the presence of both hydrazinyl and pentan-3-yl groups, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications and interactions with various molecular targets.

Properties

Molecular Formula

C7H14N4S

Molecular Weight

186.28 g/mol

IUPAC Name

(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)hydrazine

InChI

InChI=1S/C7H14N4S/c1-3-5(4-2)6-10-11-7(9-8)12-6/h5H,3-4,8H2,1-2H3,(H,9,11)

InChI Key

PBQXPOTYNNBAOK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=NN=C(S1)NN

Origin of Product

United States

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